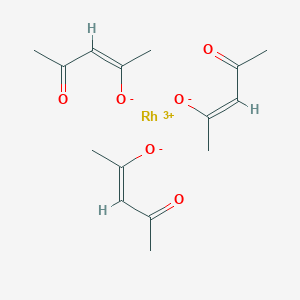
アセチルアセトナートロジウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Rhodium(III) acetylacetonate, commonly referred to as Rh(acac)3, is a coordination complex of rhodium and an acetylacetonate ligand. It is a white crystalline solid that is soluble in organic solvents, but insoluble in water. Rh(acac)3 is used in a wide range of scientific research applications, from catalysis to biochemistry.
科学的研究の応用
ロジウムナノ結晶の合成
アセチルアセトナートロジウム(III)は、ロジウムナノ結晶を合成するための前駆体として使用できます . これらのナノ結晶は触媒活性を持ち、エネルギー貯蔵および変換、環境修復、バイオメディカルアプリケーションなどのさまざまな分野で使用できます .
アルキル化反応の触媒
この化合物は、ケトンのα-アルキル化、2級アルコールのβ-アルキル化、および第一級アルコールによるアミンのアルキル化に対する効率的な触媒として機能します . これらの反応は有機合成において基本的なものであり、幅広い化学物質や医薬品を製造することにつながります .
リン光性錯体の調製
アセチルアセトナートロジウム(III)は、有機発光ダイオード用の高リン光性錯体を調製するために使用されます . これらのデバイスは、OLEDとしても知られており、テレビ、携帯電話、コンピューターモニターなどのディスプレイ画面など、さまざまなアプリケーションで使用されています .
ロジウム-リンナノ結晶の合成
これは、アセチルアセトナートロジウム(III)とトリ-n-オクチルホスフィンとの直接反応によって、一段階ソルボサーマル法で炭素に担持されたロジウム-リンナノ結晶(Rh2P NCs)を合成するために使用できます(Rh2P/C) . これらのナノ結晶は、触媒やエネルギー貯蔵などのさまざまなアプリケーションで使用できます .
水素化反応の触媒
アセチルアセトナートロジウム(III)は、カルボン酸の水素化の触媒として機能できます . この反応は、医薬品、ポリマー、燃料の製造など、さまざまな産業用途で使用されるアルコールの製造において重要です
作用機序
Target of Action
Rhodium(III) acetylacetonate, also known as Rh(acac)3, is primarily used as a catalyst in various chemical reactions . It targets specific organic compounds, such as ketones, secondary alcohols, and amines, and facilitates their transformation through alkylation .
Mode of Action
Rh(acac)3 interacts with its targets by acting as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . This interaction results in the formation of new compounds, thereby altering the original molecular structure of the targets.
Biochemical Pathways
Rh(acac)3 affects the biochemical pathways involved in the synthesis of Rh nanocrystals, preparation of highly phosphorescent complexes for organic light-emitting devices, and the formation of Rh2P nanocrystals supported on carbon (Rh2P/C) . The downstream effects of these pathways include the production of new materials with potential applications in catalysis, organic electronics, and nanoparticle research .
Pharmacokinetics
It’s known that rh(acac)3 is a solid compound that is soluble in organic solvents
Result of Action
The molecular and cellular effects of Rh(acac)3’s action primarily involve the transformation of target molecules. For instance, it can catalyze the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These transformations result in the formation of new compounds, thereby altering the original molecular structure of the targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rh(acac)3. For example, the presence of other compounds in the reaction environment can affect the catalytic activity of Rh(acac)3 . Additionally, Rh(acac)3 decomposes at high temperatures (260 °C or 500 °F) , indicating that temperature is a crucial environmental factor for its stability
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Rhodium(III) acetylacetonate can be achieved through a ligand exchange reaction between Rhodium(III) chloride and acetylacetone in the presence of a base.", "Starting Materials": ["Rhodium(III) chloride", "Acetylacetone", "Base (e.g. Sodium hydroxide)"], "Reaction": [ "1. Dissolve Rhodium(III) chloride in a solvent such as ethanol or water.", "2. Add acetylacetone to the solution and stir.", "3. Add a base such as sodium hydroxide to the solution and stir.", "4. Heat the mixture under reflux for several hours.", "5. Cool the mixture to room temperature and filter the resulting precipitate.", "6. Wash the precipitate with a suitable solvent such as ethanol or water.", "7. Dry the product under vacuum at a suitable temperature such as 60°C." ] } | |
CAS番号 |
14284-92-5 |
分子式 |
C15H24O6Rh |
分子量 |
403.25 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChIキー |
MBVAQOHBPXKYMF-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
その他のCAS番号 |
14284-92-5 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

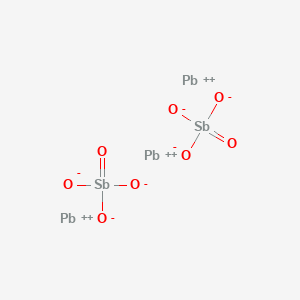

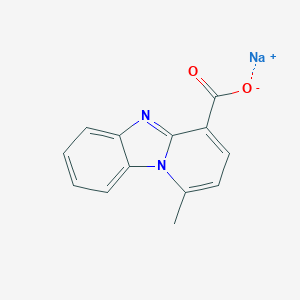

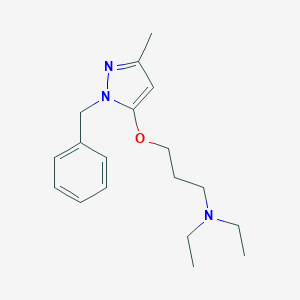
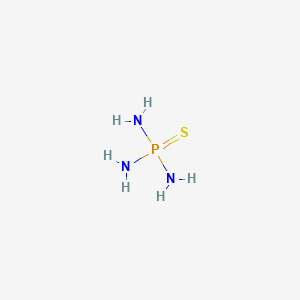


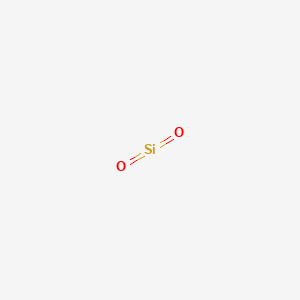

![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)